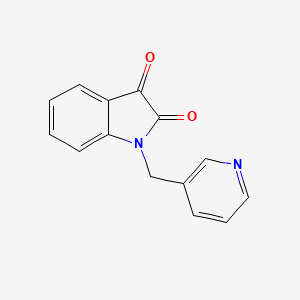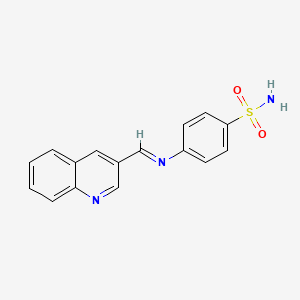
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one typically involves multi-step reactions. One common method includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction with 4-fluorophenylboric acid . Another approach involves the preparation of diazonium salts and subsequent replacement with a nucleophile via Sandmeyer reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds containing nitrogen and oxygen, such as 2-aminothiazoles and imidazoles .
Uniqueness
What sets 2-Amino-9-(naphthalen-2-yl)-3,9-dihydro-6h-purin-6-one apart is its unique structure, which combines a purine ring with a naphthalene moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
19188-46-6 |
|---|---|
Fórmula molecular |
C15H11N5O |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
2-amino-9-naphthalen-2-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H11N5O/c16-15-18-13-12(14(21)19-15)17-8-20(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,16,18,19,21) |
Clave InChI |
UYBKQTATMDZRGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C=NC4=C3N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)


![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)


![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
